Structural Differentiation: Carbonyl-Linked Quinoxaline-Piperidine Backbone vs. Non-Carbonyl Analogs
The target compound features a carbonyl (C=O) bridge linking the quinoxaline C2-position to the piperidine nitrogen, placing it in the 'piperidine-1-carbonyl-quinoxaline' subclass of US8846929B2. In contrast, the analog 2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoxaline (CAS 2640836-06-0) employs a direct C–N bond between the piperidine nitrogen and the quinoxaline ring, lacking the carbonyl spacer [1]. The carbonyl group alters the electron density of the quinoxaline ring and introduces a hydrogen-bond acceptor that can engage with receptor binding pockets differently. No direct head-to-head binding comparison between these two specific compounds is publicly available at this time. However, the Purdue Pharma patent discloses that within the broader series, the presence of a carbonyl at this position influences potency at kappa- and mu-opioid receptors, with examples in US8846929B2 showing Ki values ranging from sub-nanomolar to >10,000 nM depending on the presence and nature of the linker [1]. The 3-methylpyridin-2-yloxy moiety of the target compound is also distinct from the 4-yloxy regioisomer, potentially affecting sigma receptor affinity based on reported data for similar 2- vs. 4-substituted pyridine-containing piperidines [2].
| Evidence Dimension | Structural and electronic properties (carbonyl linker vs. direct C–N bond; pyridyl-2-yloxy vs. pyridyl-4-yloxy) |
|---|---|
| Target Compound Data | Quinoxaline-2-carbonyl-piperidine with 3-methylpyridin-2-yloxy methyl substituent; molecular weight 362.43 g/mol [1] |
| Comparator Or Baseline | Analog CAS 2640836-06-0: quinoxaline-2-piperidine (direct C–N, no carbonyl) with 3-methylpyridin-4-yloxy methyl substituent; Analog CAS 2640892-42-6: quinoxaline-6-carbonyl-piperidine (carbonyl at position 6) with 3-methylpyridin-4-yloxy methyl substituent |
| Quantified Difference | Qualitative structural difference; quantitative binding or functional data not publicly available for direct comparison. |
| Conditions | Structural analysis based on patent disclosures and chemical vendor listings; no head-to-head pharmacological assay data identified in public domain. |
Why This Matters
The carbonyl spacer is a key pharmacophoric element in the Purdue Pharma opioid modulator series; its presence or absence in procurement decisions directly affects whether the compound fits the intended SAR model or screening deck design.
- [1] Kouki Fuchino et al., 'Substituted-quinoxaline-type piperidine compounds and the uses thereof,' U.S. Patent US8846929B2, issued September 30, 2014. Table 1 and Example compounds. View Source
- [2] BindingDB entry BDBM349515, US10207991 Example Compound 30 et al. Sigma-1 receptor Ki data for piperidine-based derivatives. View Source
